KS-Selectride solution

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

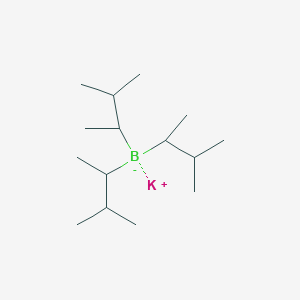

CID 23676661 refers to a solution of Potassium tris(dimethylamino)borohydride, also known as KS-Selectride, on PubChem, a database of chemical information maintained by the National Institutes of Health [].

Scientific Research Application

KS-Selectride is a commonly used reducing agent in organic chemistry []. Reduction reactions are a fundamental type of chemical reaction where an element or compound gains electrons and its oxidation state decreases. KS-Selectride is particularly valuable because of its selectivity, meaning it can target specific functional groups within a molecule while leaving others intact [].

Here are some specific examples of scientific research applications of KS-Selectride:

Carbonyl reduction

KS-Selectride is a powerful tool for converting carbonyl groups (C=O) to alcohols (C-OH) []. This reaction is crucial for the synthesis of many organic compounds, including pharmaceuticals, fragrances, and polymers.

Alkene reduction

KS-Selectride can also be used to reduce alkenes (C=C) to alkanes (C-C). This reaction is useful for creating saturated carbon chains, which are important building blocks for many organic molecules.

Reductive amination

KS-Selectride can be used in reductive amination reactions, which form carbon-nitrogen bonds (C-N). These reactions are important for synthesizing amines, a functional group found in many biologically active molecules.

KS-Selectride solution is a chemical compound known for its utility in organic synthesis as a reducing agent. It is a solution of potassium trisiamylborohydride in tetrahydrofuran, with the molecular formula C₁₅H₃₄BK and a CAS number of 67966-25-0. This compound is characterized by its high reactivity and selectivity in reducing carbonyl compounds, making it valuable in synthetic organic chemistry .

- The reducing ability of KS-Selectride arises from the high negative charge density on the boron atom. This polarization weakens the B-H bond, making the hydride a good nucleophile attracted to the electrophilic carbonyl carbon [].

- The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation by the solvent (often methanol) furnishes the alcohol product [].

- KS-Selectride is a strong reducing agent and can ignite upon contact with air or moisture [].

- It is corrosive and can cause skin and eye irritation [].

- It is recommended to handle KS-Selectride solution under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

KS-Selectride solution primarily acts as a nucleophilic hydride donor. It is particularly effective in the stereoselective reduction of ketones and aldehydes to their corresponding alcohols. The general reaction can be summarized as follows:

In this reaction, the carbonyl group (C=O) of the ketone or aldehyde is reduced to an alcohol (C(OH)) through the transfer of hydride ions from the KS-Selectride solution . The selectivity of this reaction can be influenced by various factors, including steric and electronic properties of the substrates involved.

The synthesis of KS-Selectride solution typically involves the reaction of potassium hydride with triisobutylborane in tetrahydrofuran. The process can be summarized in the following steps:

- Preparation of Triisobutylborane: This can be synthesized from boron trifluoride and isobutylene.

- Reaction with Potassium Hydride: The potassium hydride is added to a solution of triisobutylborane in tetrahydrofuran under inert conditions.

- Formation of KS-Selectride: The resulting mixture is stirred until complete reaction occurs, yielding KS-Selectride solution .

KS-Selectride solution finds numerous applications in organic chemistry:

- Stereoselective Reductions: It is widely used for reducing ketones and aldehydes to alcohols with high stereoselectivity.

- Synthesis of Alcohols: This compound facilitates the synthesis of complex alcohols that are otherwise difficult to obtain through traditional methods.

- Research

Interaction studies involving KS-Selectride solution focus on its reactivity with various functional groups. For example, it has been shown to react selectively with carbonyl groups while remaining inert towards other functional groups under certain conditions. This selectivity makes it an important tool for chemists looking to manipulate specific molecular features without affecting others.

Moreover, studies indicate that the choice of solvent can significantly influence the reactivity and selectivity of KS-Selectride. Tetrahydrofuran is commonly used due to its ability to stabilize reactive intermediates during reactions .

Several compounds exhibit similar reducing properties to KS-Selectride solution. Here’s a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Lithium triethylborohydride | C₉H₁₃BLi | More reactive but less selective than KS-Selectride |

| Sodium borohydride | NaBH₄ | Widely used but less stereoselective; reacts with water |

| Triisobutylborane | C₁₂H₂₇B | Used for similar reductions but requires activation |

KS-Selectride stands out due to its selectivity and ability to perform stereoselective reductions effectively, making it preferable for specific synthetic applications .

KS-Selectride originated from systematic efforts to improve the selectivity of boron-based reducing agents. The compound was first synthesized in 1986 through the reaction of potassium hydride with trisiamylborane under interfacial superbase conditions. This method addressed limitations of earlier lithium-based analogs (e.g., L-selectride) by leveraging potassium's larger ionic radius to enhance steric effects. Key milestones include:

- 1986: First reported synthesis via potassium hydride and tri-sec-butylborane

- 2003: Demonstrated application in pheromone synthesis through Felkin-Anh controlled reductions

- 2020s: Commercial availability through major suppliers (Sigma-Aldrich, Thermo Fisher)

The reagent's development paralleled advances in organoboron chemistry, particularly in understanding cation effects on reduction stereochemistry.

Significance in Organic Synthesis

KS-Selectride achieves unparalleled selectivity in three critical domains:

- Steric Control: Bulky tri-sec-butyl groups direct hydride attack to less hindered carbonyl faces

- Functional Group Tolerance: Reduces ketones/aldehydes without affecting esters or amides

- Temperature Sensitivity: Maintains activity at low temperatures (-78°C) for kinetic control

Comparative studies show 2–3× greater stereoselectivity versus NaBH₄ in cyclic ketone reductions. Its potassium cation minimizes side reactions compared to lithium analogs.

Classification within Organoboron Reducing Agents

KS-Selectride occupies a unique niche in the borohydride family:

| Property | KS-Selectride | L-Selectride | NaBH₄ |

|---|---|---|---|

| Cation | K⁺ | Li⁺ | Na⁺ |

| Hydride Donor Strength | Moderate | Strong | Weak |

| Steric Bulk | High | High | Low |

| Solvent | THF | THF | MeOH/H₂O |

This classification highlights its intermediate reactivity between lithium trialkylborohydrides and conventional borohydrides. The potassium ion lowers Lewis acidity, reducing substrate coordination and enabling cleaner reactions.

Molecular Formula and Structure

KS-Selectride solution contains the active compound potassium trisiamylborohydride, which exhibits a complex molecular architecture with the molecular formula C₁₅H₃₄BK [1] [2]. The molecular weight of this compound is 264.34 grams per mole [1] [2], representing a significant increase compared to other selectride reagents due to the larger alkyl substituents.

The compound exists as an ionic species with a potassium cation (K⁺) and a negatively charged borohydride anion. The borohydride anion features a central boron atom covalently bonded to one hydride (H⁻) and three trisiamyl groups, creating a tetrahedral geometry around the boron center [1]. The trisiamyl groups, also known as isopentyl groups, are branched five-carbon alkyl chains with the structure -CH₂CH₂CH(CH₃)₂ [3] [4].

The three-dimensional structure exhibits significant steric hindrance due to the bulky trisiamyl substituents surrounding the boron center. This steric environment directly influences the compound's reactivity and selectivity characteristics. The potassium cation provides charge balance while being loosely associated with the borohydride anion in solution [1] [5].

IUPAC Nomenclature and Common Names

The IUPAC systematic name for KS-Selectride is potassium hydridotris(3-methylbutan-2-yl)borate(1-) [1]. Alternative IUPAC nomenclature includes potassium tri(isopentyl)borohydride and potassium trisiamylborohydride [1] [2]. The term "trisiamyl" derives from the historical naming convention where "isoamyl" refers to the branched five-carbon alkyl group [3] [4].

Common commercial names include KS-Selectride solution, potassium trisiamylborohydride solution, and various trade-marked formulations [1] [5]. The "KS" designation distinguishes this reagent from other selectride variants, with "K" indicating the potassium cation and "S" traditionally referring to "siamyl" or the five-carbon alkyl chains [1].

Physical State and Appearance

The solution maintains its liquid state across typical laboratory temperature ranges, with the tetrahydrofuran solvent system contributing to the fluid characteristics of the formulation [1] [2]. The viscosity of the solution is influenced by both the concentration of the active compound and the properties of the tetrahydrofuran carrier solvent.

| Physical Property | Value | Units |

|---|---|---|

| Physical State | Liquid | - |

| Appearance | Viscous, clear solution | - |

| Color | Water-white to yellow | - |

| Form | Solution in THF | - |

Solubility in Organic Solvents

KS-Selectride solution demonstrates excellent solubility in tetrahydrofuran, with the standard commercial formulation prepared at 1.0 molar concentration [1] [2] [4]. The compound shows compatible solubility with various organic ether systems and non-coordinating organic solvents [1] [2].

The solubility characteristics are significantly influenced by the coordinating ability of the solvent system. Highly coordinating solvents may exhibit limited compatibility due to their potential to affect the reactivity and stability of the borohydride complex [5]. Protic solvents are completely incompatible with KS-Selectride solution, as they cause violent decomposition reactions [1] [3] [6].

| Solvent Category | Solubility | Compatibility Notes |

|---|---|---|

| Tetrahydrofuran (THF) | Highly soluble (1.0 M) | Standard commercial formulation |

| Organic Ethers | Soluble | Compatible with non-coordinating systems |

| Coordinating Solvents | Limited | Affects reactivity and stability |

| Protic Solvents | Incompatible | Violent decomposition reaction |

| Water | Violent reaction | Generates H₂ gas and heat |

Spectroscopic Characteristics

The spectroscopic properties of KS-Selectride solution provide essential analytical markers for identification and purity assessment. The molecular formula C₁₅H₃₄BK with a molecular weight of 264.34 g/mol serves as the fundamental basis for spectroscopic analysis [12] [1] [4].

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing KS-Selectride solution. ¹H NMR spectroscopy reveals characteristic signals corresponding to the branched alkyl groups attached to the boron center [13] [14]. ¹¹B NMR spectroscopy provides critical information about the boron environment, with chemical shifts typically observed in the range characteristic of tetracoordinate borohydride species [13] [14].

| Spectroscopic Technique | Key Characteristics | Analytical Significance |

|---|---|---|

| ¹H NMR | Branched alkyl signals | Structural confirmation |

| ¹¹B NMR | Tetracoordinate boron environment | Coordination state verification |

| ¹³C NMR | Alkyl carbon environments | Complete structural elucidation |

| IR Spectroscopy | B-H stretching vibrations | Functional group identification |

Reactivity Profile

KS-Selectride solution exhibits distinctive reactivity patterns that define its utility as a selective reducing agent. The compound demonstrates violent reactivity with water, producing hydrogen gas evolution and significant heat generation [1] [3] [6] [15]. This water sensitivity necessitates strict anhydrous handling conditions.

Protic compounds trigger rapid decomposition reactions, generating various decomposition products and gas evolution [3] [6]. Oxygen and air exposure results in moderate to rapid oxidation, potentially leading to combustion under certain conditions [6] [8].

The compound serves as a selective reducing agent for carbonyl compounds, particularly effective in stereoselective reduction reactions of ketones to alcohols [1] [2] [11]. The reduction reactions proceed in a controlled manner when proper handling procedures are maintained.

| Reactivity Type | Reaction Intensity | Primary Products/Effects |

|---|---|---|

| Water Contact | Violent | H₂ gas, heat, boron residues |

| Protic Compounds | Rapid decomposition | Mixed decomposition products |

| Air/Oxygen Exposure | Moderate to rapid | Oxidation products, potential ignition |

| Reduction Reactions | Selective and controlled | Secondary alcohols from ketones |

Thermodynamic Properties

The thermodynamic properties of KS-Selectride solution are primarily characterized by its exothermic reaction behavior and thermal stability limitations. The flash point is measured at 1.4°F (-17°C), indicating extremely high flammability and the need for careful temperature control during handling and storage [1] [2] [9].

The density of the solution is 0.915 g/mL at 25°C, which is typical for organometallic solutions in organic solvents [1] [2]. This density value is important for accurate volumetric measurements and transfer operations.

Thermal decomposition occurs at elevated temperatures, producing volatile products that may present fire hazards [6]. The exothermic nature of many reactions involving KS-Selectride solution requires careful thermal management to prevent uncontrolled temperature increases.

| Thermodynamic Property | Value | Units | Significance |

|---|---|---|---|

| Flash Point | 1.4 | °F (-17°C) | Extreme fire hazard |

| Density | 0.915 | g/mL at 25°C | Volumetric calculations |

| Thermal Stability | Limited above ambient | - | Decomposition risk |

| Reaction Enthalpy | Highly exothermic | - | Heat management required |

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic